(R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol

Vue d'ensemble

Description

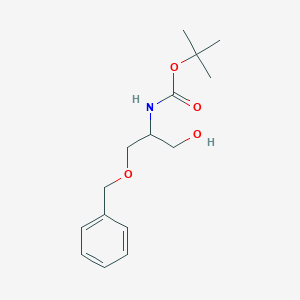

“®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol” is a chemical compound with the empirical formula C15H23NO4 . It is also known as "®-(+)-3-Benzyloxy-2-(tert-butoxycarbonylamino)-1-propanol" .

Synthesis Analysis

The synthesis of such compounds often involves the use of tert-butyloxycarbonyl (Boc) protection of amines . This methodology is highly efficient, eco-friendly, chemoselective, with excellent yields and easy product isolation . A recent study has also highlighted the synthesis of piperidine derivatives, which are among the most important synthetic fragments for designing drugs .Molecular Structure Analysis

The 3D structure of Boc-compounds, including “®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol”, can be determined by X-ray crystallography . Evidence for strong interaction of their acyl and Boc-substituents with nitrogen was noticed in both molecules .Chemical Reactions Analysis

The chemical reactions involving “®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol” can be complex. For instance, a cobalt-catalysed enantioselective aza-Barbier reaction of ketimines with various unactivated alkyl halides has been reported . This reaction enables the formation of chiral α-tertiary amino esters with a high level of enantioselectivity and excellent functional group tolerance .Physical And Chemical Properties Analysis

The physical and chemical properties of “®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol” can be determined using various techniques. For instance, its molecular formula is C9H18N2O2, and it has an average mass of 186.251 Da .Mécanisme D'action

Target of Action

Boc-D-Serinol(Bzl), also known as ®-tert-Butyl (1-(benzyloxy)-3-hydroxypropan-2-yl)carbamate or ®-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol, is a protected form of L-serine . The primary targets of this compound are likely to be enzymes involved in peptide synthesis, as it is used in both solid phase peptide synthesis and solution phase peptide synthesis .

Mode of Action

The compound interacts with its targets by acting as a substrate for peptide synthesis. In solid phase synthesis, cleaving the peptide from the resin with HF or TFMSA simultaneously cleaves the benzyl ether from Ser(Bzl) residues . In solution phase, the benzyl protecting group may be cleaved by hydrogenolysis .

Pharmacokinetics

It is known that the compound is soluble in methanol and ethanol , which suggests it may have good bioavailability when administered in a suitable solvent

Action Environment

The action of Boc-D-Serinol(Bzl) can be influenced by various environmental factors. For instance, the efficiency of peptide cleavage can be affected by the choice of solvent and the specific conditions under which the synthesis is carried out . Additionally, factors such as temperature and pH could potentially influence the stability of the compound and its efficacy in peptide synthesis.

Orientations Futures

Future research directions could include the development of more efficient and sustainable methods for N-Boc deprotection . This would make Boc removal practical, clean, and minimize any potential impact . Additionally, more research could be done on the synthesis, properties, and applications of products containing one or two Boc-groups resulting from dual protection of amines and amides .

Analyse Biochimique

Biochemical Properties

The role of Boc-D-Serinol(Bzl) in biochemical reactions is primarily related to its use in peptide synthesis . The compound interacts with enzymes, proteins, and other biomolecules in the context of these synthetic processes . The nature of these interactions is largely determined by the structure of Boc-D-Serinol(Bzl), which includes a benzyl ether that can be cleaved during synthesis .

Cellular Effects

The effects of Boc-D-Serinol(Bzl) on cells and cellular processes are largely related to its role in peptide synthesis . The compound can influence cell function by contributing to the synthesis of peptides that play key roles in cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of Boc-D-Serinol(Bzl) involves its participation in peptide synthesis . The compound can exert its effects at the molecular level through binding interactions with biomolecules, potentially influencing enzyme activity and changes in gene expression .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Boc-D-Serinol(Bzl) can change over time . Information on the compound’s stability, degradation, and long-term effects on cellular function can be observed in in vitro or in vivo studies .

Dosage Effects in Animal Models

The effects of Boc-D-Serinol(Bzl) can vary with different dosages in animal models . Studies may observe threshold effects, as well as potential toxic or adverse effects at high doses .

Metabolic Pathways

Boc-D-Serinol(Bzl) is involved in metabolic pathways related to peptide synthesis . The compound can interact with enzymes or cofactors in these pathways, potentially influencing metabolic flux or metabolite levels .

Transport and Distribution

The transport and distribution of Boc-D-Serinol(Bzl) within cells and tissues can be influenced by various factors . These may include transporters or binding proteins that the compound interacts with, as well as effects on its localization or accumulation .

Subcellular Localization

The subcellular localization of Boc-D-Serinol(Bzl) and its effects on activity or function can be influenced by various factors . These could include targeting signals or post-translational modifications that direct the compound to specific compartments or organelles .

Propriétés

IUPAC Name |

tert-butyl N-[(2R)-1-hydroxy-3-phenylmethoxypropan-2-yl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H23NO4/c1-15(2,3)20-14(18)16-13(9-17)11-19-10-12-7-5-4-6-8-12/h4-8,13,17H,9-11H2,1-3H3,(H,16,18)/t13-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSIDLARYVJJEQY-CYBMUJFWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC(CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)OC(=O)N[C@H](CO)COCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00453996 | |

| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.35 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

120349-75-9 | |

| Record name | (R)-(+)-3-Benzyloxy-2-(Boc-amino)-1-propanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00453996 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-Bromo-1-dibenzo[b,d]furan-2-ylethanone](/img/structure/B183286.png)

![4,6-dimethylthieno[2,3-b]pyridin-3(2H)-one](/img/structure/B183294.png)

![N-[4-(hydrazinosulfonyl)phenyl]acetamide](/img/structure/B183299.png)